4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Thiol Group: The thiol group is introduced via nucleophilic substitution reactions, often using thiourea or similar reagents.
Attachment of the Dimethoxyphenyl and Isopropoxyphenyl Groups: These groups are typically introduced through condensation reactions involving the corresponding aldehydes and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry, a method for quickly and reliably joining small units together.
Biology
In biological research, this compound may be used as a probe to study enzyme activities or as a ligand in the development of new drugs. The presence of the triazole ring and the thiol group makes it a versatile tool for bioconjugation.
Medicine
Medically, this compound has potential applications in the development of new pharmaceuticals, particularly as an antimicrobial or anticancer agent. Its unique structure allows it to interact with various biological targets.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in enzyme inhibition or as a catalyst. The thiol group can form disulfide bonds, which are important in protein folding and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(3-isopropoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-{[(E)-(4-dimethylaminophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
What sets 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the dimethoxyphenyl and isopropoxyphenyl groups enhances its solubility and interaction with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22N4O3S/c1-13(2)27-16-7-5-6-15(11-16)19-22-23-20(28)24(19)21-12-14-8-9-17(25-3)18(10-14)26-4/h5-13H,1-4H3,(H,23,28)/b21-12+ |
InChI Key |
YIQYYOUDEHOOOT-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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